Lipophilicity and Polarity vs. Unsubstituted Saccharin
The target compound’s computed XLogP3‑AA of −0.3 is substantially lower than that of the unsubstituted saccharin (XLogP3‑AA ≈ 0.8 for saccharin, PubChem). Its topological polar surface area (TPSA) of 92.4 Ų is larger than saccharin’s 65.6 Ų, indicating increased polarity and hydrogen‑bonding capacity [1]. These differences predict altered membrane permeability and aqueous solubility, which are critical parameters for cell‑based assays and in vivo distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | Saccharin (unsubstituted): XLogP3-AA ≈ 0.8 (PubChem CID 5143) |
| Quantified Difference | ΔXLogP = −1.1 (more hydrophilic) |
| Conditions | Computed values using XLogP3 algorithm; no experimental log D measured. |
Why This Matters
Lower lipophilicity reduces nonspecific binding and may improve aqueous solubility, making the target better suited for in vitro enzymatic assays where saccharin alone may partition into membranes.
- [1] PubChem. Compound Summary for CID 736241. View Source
